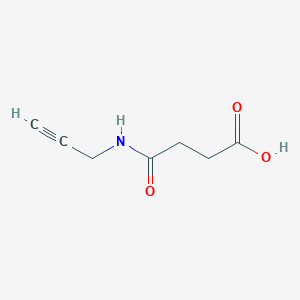

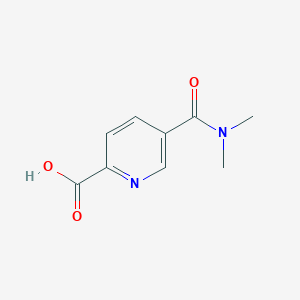

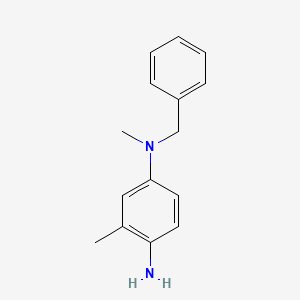

![molecular formula C9H11N3O2 B1438778 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 53689-26-2](/img/structure/B1438778.png)

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Overview

Description

The compound “2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a derivative of 1,2,4-Triazolo[4,3-a]pyridin-3-one . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . The triazole moiety in this compound is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through a mild, efficient, and operationally simple one-pot process. This involves the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . Another method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-a]pyridin-3-one, the parent compound of “2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one”, has been analyzed using various spectroscopic methods. The compound has an empirical formula of C6H5N3O and a molecular weight of 135.12 . The InChI key is LJRXNXBFJXXRNQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Triazole compounds, including triazolopyridines, are known to exhibit broad biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors . They have been synthesized as potential antiviral and antimicrobial agents .Physical And Chemical Properties Analysis

The parent compound, 1,2,4-Triazolo[4,3-a]pyridin-3-one, is a solid with a melting point of 230-235 °C . It has a SMILES string of O=C1NN=C2C=CC=CN12 .Scientific Research Applications

Synthesis Techniques

Researchers have developed various synthesis methods for triazolopyridines and their derivatives, highlighting the chemical versatility and potential for targeted modifications to explore new applications. For instance, a three-component synthesis approach has been reported for creating 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, offering a straightforward method to derive compounds for further biological or chemical studies (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010). Additionally, oxidative cyclization using N-Chlorosuccinimide (NCS) has been employed for efficient synthesis and structural determination of [1,2,4]Triazolo[4,3-a]pyridines, underscoring the chemical pathways available for creating these molecules (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Molecular Structure Analysis

The study and analysis of molecular structures of triazolopyridines have contributed significantly to understanding their potential applications. Advanced characterization techniques such as X-ray diffraction have been used to elucidate the structure of synthesized triazolopyridines, providing insights into their molecular geometry and potential interactions with biological targets (El-Kurdi et al., 2021).

Applications in Material Science

Triazolopyridines have found applications beyond the pharmaceutical realm, including material science, where their unique chemical properties can be harnessed. For example, the photodimerization of s-triazolo[4,3-a]pyridines under UV light leading to the formation of cyclobutane dimers reveals potential applications in the development of novel photoreactive materials (Potts, Brugel, & Dunlap, 1977).

Herbicidal Activity

Research into the herbicidal activity of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives via microwave irradiation has shown that some compounds exhibit high herbicidal activity, indicating potential applications in agriculture for pest control (Liu, Zhai, Xu, Yang, Sun, Weng, Tan, & Chen, 2015).

Mechanism of Action

Target of Action

It is known that triazolopyridines are widely used in agricultural production as fungicides and also as sterol inhibitors and plant growth regulators .

Mode of Action

It is known that triazolopyridines interact with their targets to inhibit their function, which can lead to the death of fungi or the regulation of plant growth .

Biochemical Pathways

As a sterol inhibitor, it may interfere with the biosynthesis of sterols, essential components of fungal cell membranes .

Result of Action

As a fungicide, it would lead to the death of fungi, and as a plant growth regulator, it would affect the growth and development of plants .

Safety and Hazards

Future Directions

Triazole compounds, including triazolopyridines, have shown promising results in various therapeutic applications. Their broad-spectrum biological activities make them valuable in drug design, discovery, and development . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented triazolopyridine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name |

2-(3-hydroxypropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-7-3-6-12-9(14)11-5-2-1-4-8(11)10-12/h1-2,4-5,13H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVDGSIREHLHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C(=O)N2C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)

![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)